molecular formula C19H18ClN5O2 B5387525 N-[3-(butanoylamino)phenyl]-2-chloro-4-(1,2,4-triazol-4-yl)benzamide

N-[3-(butanoylamino)phenyl]-2-chloro-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5387525
M. Wt: 383.8 g/mol
InChI Key: DNRVYKRDQZSKTL-UHFFFAOYSA-N
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Description

N-[3-(butanoylamino)phenyl]-2-chloro-4-(1,2,4-triazol-4-yl)benzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a butanoylamino group, a triazolyl group, and a chlorine atom, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butanoylamino)phenyl]-2-chloro-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid with an appropriate amine under acidic conditions.

  • **Introduction of the But

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-chloro-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-2-4-18(26)23-13-5-3-6-14(9-13)24-19(27)16-8-7-15(10-17(16)20)25-11-21-22-12-25/h3,5-12H,2,4H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRVYKRDQZSKTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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